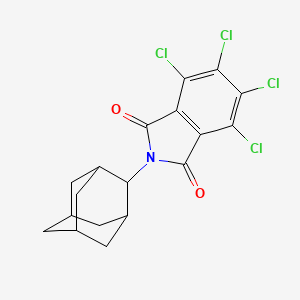

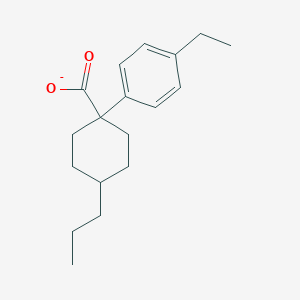

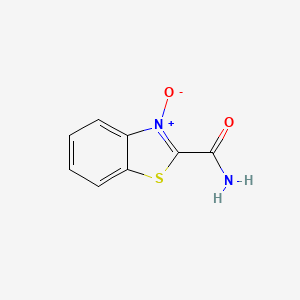

![molecular formula C17H20N6O7S B13783058 2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)

2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Foramsulfuron is a selective post-emergence herbicide belonging to the sulfonylurea chemical group. It is primarily used for controlling broadleaf weeds and grasses in crops such as corn and turf. Foramsulfuron works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

準備方法

The preparation of foramsulfuron involves a multi-step synthetic route. Initially, 2-dimethylaminocarbonyl-5-aminophenyl sulfonamide reacts with ethyl formate in the presence of a basic catalyst, potassium tert-butoxide, to form 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide. This intermediate then undergoes a condensation reaction with dimethoxypyrilamine phenyl formate to yield foramsulfuron . This method avoids the production of acetic acid waste and acetyl impurities, resulting in a high-purity product.

化学反応の分析

Foramsulfuron undergoes various chemical reactions, including:

Oxidation: Foramsulfuron can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert foramsulfuron to its corresponding amine derivatives.

Substitution: Foramsulfuron can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines

科学的研究の応用

Foramsulfuron has a wide range of scientific research applications:

Agriculture: It is extensively used as a herbicide to control weeds in corn and turf, enhancing crop yield and quality.

Environmental Science: Studies have been conducted to understand its impact on soil microbial activity and its persistence in the environment.

Biochemistry: Research has focused on its mode of action and its effects on plant physiology, particularly its inhibition of acetolactate synthase.

Analytical Chemistry: Methods have been developed for the simultaneous determination of foramsulfuron and other herbicides in various grains using advanced chromatographic techniques.

作用機序

Foramsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell division, leading to stunted growth and eventual death of the target weeds . The molecular target of foramsulfuron is the acetolactate synthase enzyme, and its pathway involves the interruption of amino acid synthesis.

類似化合物との比較

Foramsulfuron is often compared with other sulfonylurea herbicides such as orthosulfamuron and halosulfuron. While all these compounds inhibit acetolactate synthase, foramsulfuron is unique in its high selectivity and efficacy against a broad spectrum of weeds. Orthosulfamuron and halosulfuron are also effective but may differ in their application rates, environmental persistence, and specific weed control spectrum .

Similar Compounds

- Orthosulfamuron

- Halosulfuron

- Iodosulfuron

- Sulfosulfuron

Foramsulfuron stands out due to its high efficacy and selectivity, making it a valuable tool in modern agricultural practices.

特性

分子式 |

C17H20N6O7S |

|---|---|

分子量 |

452.4 g/mol |

IUPAC名 |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-5-formamido-N,N-dimethylbenzamide |

InChI |

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-7-10(18-9-24)5-6-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) |

InChIキー |

YBVUPWOFPHADCB-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

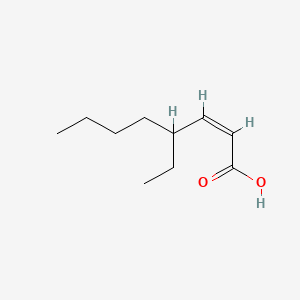

![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)

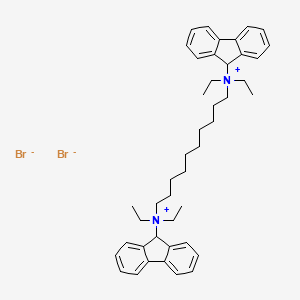

![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)

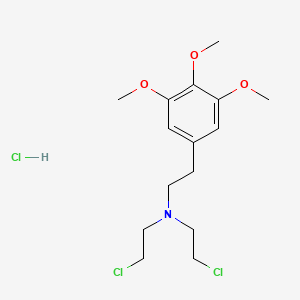

![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)

![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)